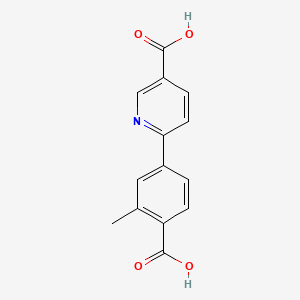

6-(4-Carboxy-3-methylphenyl)nicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11NO4 |

|---|---|

Molecular Weight |

257.24 g/mol |

IUPAC Name |

6-(4-carboxy-3-methylphenyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H11NO4/c1-8-6-9(2-4-11(8)14(18)19)12-5-3-10(7-15-12)13(16)17/h2-7H,1H3,(H,16,17)(H,18,19) |

InChI Key |

KUJGZBAYDROOMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC=C(C=C2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Chemical Synthesis of the 6-(4-Carboxy-3-methylphenyl)nicotinic Acid Core

The Suzuki-Miyaura coupling reaction stands out as a powerful and versatile method for forging carbon-carbon bonds between aryl and heteroaryl moieties. nih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.gov

For the synthesis of the this compound core, a common strategy would involve the coupling of a substituted phenylboronic acid with a halogenated nicotinic acid derivative. For example, (4-carboxy-3-methylphenyl)boronic acid could be coupled with a 6-halonicotinic acid ester. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.govacs.org The use of bulky, electron-rich phosphine (B1218219) ligands often enhances the activity of the palladium catalyst, enabling the coupling of even sterically hindered substrates at lower catalyst loadings and milder temperatures. nih.gov

Key Components of a Typical Suzuki-Miyaura Coupling for this Synthesis:

| Component | Example | Role |

|---|---|---|

| Aryl Halide | Methyl 6-bromonicotinate | Pyridine-containing coupling partner |

| Boronic Acid/Ester | (4-Methoxycarbonyl-3-methylphenyl)boronic acid | Phenyl-containing coupling partner |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the catalytic cycle |

| Base | Potassium Carbonate (K₂CO₃) | Activates the boronic acid |

| Solvent | Toluene/Water or Dioxane/Water | Provides the reaction medium |

The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to yield the desired biaryl product. The ester groups serve as protected forms of the carboxylic acids, which can be deprotected in a subsequent step.

Once the biaryl core is assembled, the carboxylic acid functionalities must be introduced or unmasked. When the coupling reaction is performed using ester-protected precursors, the final step is the hydrolysis of these ester groups. britannica.com This transformation is typically achieved by heating the diester compound with a strong acid or base. youtube.com

Base-catalyzed hydrolysis (saponification) involves treating the ester with an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salts. youtube.com

Acid-catalyzed hydrolysis is a reversible reaction that can be driven to completion by using a large excess of water. youtube.com

Amides and nitriles are also common precursors to carboxylic acids. msu.edu Hydrolysis of these functional groups generally requires more vigorous conditions, such as prolonged heating with a strong acid or base. britannica.com For instance, if the synthesis started from a cyanopyridine derivative, the nitrile group would be hydrolyzed to a carboxylic acid. nih.gov

Advanced Synthetic Approaches to Analogues and Precursors

The structural framework of nicotinic acid lends itself to a variety of chemical modifications, allowing for the synthesis of a diverse range of analogues and precursors with potential applications in medicinal chemistry and materials science.

Nicotinic acid hydrazides are important intermediates for the synthesis of various heterocyclic compounds. nih.govnih.gov They are typically prepared from nicotinic acid esters through hydrazinolysis. nih.gov This reaction involves heating the ester with hydrazine (B178648) hydrate, which acts as a nucleophile to displace the alkoxy group of the ester, forming the corresponding hydrazide. um.edu.my

The general reaction is as follows: R-COOR' + NH₂NH₂·H₂O → R-CONHNH₂ + R'OH + H₂O

This conversion is often efficient, providing high yields of the nicotinic acid hydrazide product. nih.gov These hydrazides are key building blocks for further derivatization.

Nicotinic acid hydrazides can be readily converted into acylhydrazones (also known as Schiff bases) by condensation with various aldehydes and ketones. um.edu.myresearchgate.net This reaction is typically carried out in an alcohol solvent, often with a catalytic amount of acid. pharmascholars.com The resulting acylhydrazones possess the characteristic C=N-NH-C=O linkage.

These acylhydrazones can then serve as precursors for the synthesis of five-membered heterocyclic rings, such as 1,3,4-oxadiazoles or their partially saturated 1,3,4-oxadiazoline analogues. researchgate.net Oxidative cyclization of acylhydrazones, using various reagents, is a common method to form the 1,3,4-oxadiazole (B1194373) ring. organic-chemistry.org Another approach involves the reaction of acylhydrazides with isothiocyanates, which can lead to the formation of 2-imino-1,3,4-oxadiazolines through an aerobic oxidation and annulation sequence. nih.gov These heterocyclic systems are of significant interest in drug discovery.

The carboxylic acid groups of this compound and its precursors offer convenient handles for structural diversification through esterification and amidation reactions. nih.gov

Esterification: Carboxylic acids can be converted to esters by reacting them with alcohols under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to a more reactive derivative like an acyl chloride. belnauka.byuomus.edu.iq A variety of alcohols can be used to generate a library of ester derivatives.

Amidation: The formation of amides from carboxylic acids and amines typically requires the use of coupling agents or the conversion of the carboxylic acid to a more reactive species. nih.gov Boric acid has been explored as a green and efficient catalyst for the direct amidation of carboxylic acids with amines. orgsyn.org This allows for the introduction of a wide range of amine-containing substituents, further expanding the structural diversity of the nicotinic acid derivatives. google.com

These derivatization strategies are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of a lead compound.

Exploration of Coordination Chemistry with Transition Metals

The presence of both a pyridine (B92270) nitrogen atom and a carboxylic acid group in nicotinic acid and its derivatives allows them to act as versatile ligands in coordination chemistry, forming stable complexes with a variety of transition metals. researchgate.net The coordination can occur through the nitrogen atom, the carboxylate oxygen atoms, or both, leading to a diverse range of structural possibilities. nih.gov The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. tamu.edu

The synthesis of metal complexes involving nicotinic acid derivatives typically involves the reaction of a transition metal salt with the nicotinic acid ligand in a suitable solvent. nih.gov Common transition metals that form complexes with nicotinic acid and its derivatives include copper(II), cobalt(II), nickel(II), and zinc(II). researchgate.netnih.gov

The general synthetic procedure often involves dissolving the metal salt (e.g., chloride, nitrate, or acetate) and the nicotinic acid ligand in a solvent, which can range from water to alcohols or other organic solvents. nih.gov The reaction mixture is then typically heated and stirred for a specific period to facilitate the complex formation. The resulting metal complex often precipitates out of the solution upon cooling or after adjusting the pH, and can then be isolated by filtration, washed, and dried. nih.gov

For instance, the synthesis of copper complexes with nicotinic acid and other carboxylic acids has been achieved by reacting cupric chloride with a 1:1:1 molar ratio of nicotinic acid and another aromatic carboxylic acid. nih.gov The resulting complexes were obtained in high yields as powders. nih.gov Similarly, various transition metal complexes with a substituted triazole ligand containing a pyridyl group were prepared by refluxing an alcoholic solution of the metal salt and the ligand in a 1:2 metal-to-ligand molar ratio. nih.gov

The stoichiometry of the resulting complexes, meaning the ratio of metal ions to ligands, can vary. For example, complexes with a 1:2 metal-to-ligand stoichiometry are commonly observed. researchgate.net The coordination sphere of the metal ion can be completed by other ligands, such as water molecules or counter-ions from the metal salt used in the synthesis. nih.gov

The structural elucidation of metal complexes formed with nicotinic acid-based ligands is crucial for understanding their properties and potential applications. A combination of spectroscopic techniques and single-crystal X-ray diffraction is typically employed for this purpose.

Infrared (IR) spectroscopy is a powerful tool to determine the coordination mode of the nicotinic acid ligand. The position of the carboxylate stretching bands (asymmetric and symmetric) in the IR spectrum of the complex, compared to that of the free ligand, can indicate whether the carboxylate group is involved in coordination and whether it acts as a monodentate, bidentate, or bridging ligand. nih.gov A shift in the C=N stretching vibration of the pyridine ring can confirm the coordination of the nitrogen atom to the metal center. researchgate.net

Electronic spectroscopy (UV-Vis) provides information about the d-d electronic transitions of the central metal ion, which helps in determining the coordination geometry around the metal. For example, the number and position of absorption bands can distinguish between octahedral, tetrahedral, or square planar geometries. researchgate.netnih.gov

Magnetic susceptibility measurements are used to determine the magnetic moment of the complex, which provides insight into the number of unpaired electrons and thus the oxidation state and spin state of the transition metal ion. researchgate.net

Thermal analysis techniques, such as thermogravimetric analysis (TGA), can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.

Below is a table summarizing the expected coordination behavior and characterization data for transition metal complexes with nicotinic acid-type ligands, based on existing literature for similar compounds.

| Metal Ion | Typical Coordination Geometry | Key Spectroscopic Features | Magnetic Moment (B.M.) |

| Co(II) | Octahedral | UV-Vis bands around 14,600, 16,950, and 21,280 cm⁻¹ | ~4.63 |

| Ni(II) | Octahedral | - | - |

| Cu(II) | Square-planar or distorted Octahedral | Shift in C=N and carboxylate stretching in IR | ~1.7-2.2 |

| Zn(II) | Tetrahedral or Octahedral | No d-d transitions in UV-Vis | Diamagnetic |

Biological Activity and Pharmacological Potential

Investigations into Anti-Inflammatory Properties

The anti-inflammatory effects of nicotinic acid derivatives are a significant area of research. nih.govsemanticscholar.orgresearch-nexus.net These compounds have been investigated for their ability to interfere with various stages of the inflammatory cascade.

Studies on various nicotinic acid derivatives have demonstrated their capacity to inhibit the production of key inflammatory mediators in vitro. nih.gov In laboratory models using cells like RAW 264.7 macrophages stimulated with inflammatory agents, certain nicotinic acid derivatives have shown significant inhibition of nitrite (B80452) production, which is an indicator of nitric oxide synthase (iNOS) activity. nih.gov Furthermore, the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) has been shown to be attenuated by these compounds. nih.govresearch-nexus.net The inhibitory potency of some derivatives has been found to be comparable to that of established anti-inflammatory drugs like ibuprofen (B1674241). nih.gov A meta-analysis of clinical trials also indicated that niacin treatment is associated with significant reductions in CRP and TNF-α levels. nih.gov

Table 1: Representative In Vitro Anti-Inflammatory Activity of Nicotinic Acid Derivatives

| Compound/Derivative | Target Mediator | Model System | Observed Effect |

|---|---|---|---|

| Nicotinic Acid Derivative Series | Nitrite | RAW 264.7 Macrophages | Potent Inhibition |

| Nicotinic Acid Derivative Series | TNF-α | RAW 264.7 Macrophages | Comparable inhibition to ibuprofen nih.gov |

| Nicotinic Acid Derivative Series | IL-6 | RAW 264.7 Macrophages | Comparable inhibition to ibuprofen nih.gov |

| Nicotinic Acid Derivative Series | iNOS | RAW 264.7 Macrophages | Inhibition noted nih.gov |

This table presents representative data for nicotinic acid derivatives as a class of compounds, based on available research. Specific values for 6-(4-Carboxy-3-methylphenyl)nicotinic acid are not available.

The cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for anti-inflammatory drugs. Several novel series of nicotinic acid derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2. nih.gov Some of these compounds have exhibited highly potent and selective inhibition of COX-2, with activity comparable to or even exceeding that of celecoxib (B62257), a well-known COX-2 inhibitor. nih.gov This selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it may lead to a reduced risk of gastrointestinal side effects. nih.gov

Table 2: Representative Cyclooxygenase (COX) Inhibitory Activity of Nicotinic Acid Derivatives

| Compound/Derivative | COX-1 Inhibition | COX-2 Inhibition | Selectivity |

|---|---|---|---|

| Nicotinic Acid Derivative 4c | - | High | Preferential for COX-2 nih.gov |

| Nicotinic Acid Derivative 4f | - | High (equipotent to celecoxib) | 1.9-fold higher than celecoxib nih.gov |

This table illustrates the potential for COX isozyme modulation by nicotinic acid derivatives based on existing studies. Data for this compound is not available.

To assess their anti-inflammatory potential in a living organism, nicotinic acid and its derivatives have been tested in preclinical models of inflammation. nih.govnih.gov One common model is carrageenan-induced paw edema or arthritis in rats, which mimics aspects of acute inflammation. nih.govnih.gov In such studies, administration of certain nicotinic acid derivatives has been shown to significantly reduce paw swelling, indicating in vivo anti-inflammatory activity. nih.govnih.gov Some derivatives have demonstrated efficacy comparable to standard anti-inflammatory drugs. nih.gov

Exploration of Anti-Hyperlipidemic Activity

Nicotinic acid, or niacin, is a well-established therapeutic agent for managing dyslipidemia. annualreviews.orgnih.gov It favorably alters the lipid profile by affecting various lipoproteins. nih.govoup.comresearchgate.net

Nicotinic acid has been shown to effectively modify serum lipid profiles in both animal models and human clinical trials. nih.govnih.gov Its primary effects include a reduction in triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol, often referred to as "bad cholesterol". nih.gov Concurrently, it is one of the most effective agents for increasing high-density lipoprotein (HDL) cholesterol, or "good cholesterol". nih.govnih.gov These effects are attributed to several mechanisms, including the inhibition of triglyceride synthesis in the liver and a reduction in the breakdown of apo A-I, a key component of HDL. nih.gov

Table 3: Representative Effects of Nicotinic Acid on Serum Lipid Profiles in Experimental Models

| Lipid Parameter | Direction of Change | Magnitude of Change |

|---|---|---|

| Total Cholesterol | Decrease | Significant nih.gov |

| Triglycerides (VLDL) | Decrease | Significant nih.gov |

| LDL Cholesterol | Decrease | Significant nih.gov |

| HDL Cholesterol | Increase | Up to 37% nih.gov |

| HDL2 Cholesterol | Increase | Up to 135% nih.gov |

This table summarizes the well-documented effects of nicotinic acid (niacin) on serum lipids. Specific data for this compound is not available.

The Niemann-Pick C1-Like 1 (NPC1L1) protein is a key transporter responsible for the absorption of dietary and biliary cholesterol in the intestine. patsnap.compatsnap.com Inhibition of NPC1L1 is a therapeutic strategy for reducing cholesterol levels, with ezetimibe (B1671841) being a well-known drug that targets this protein. clinpgx.orgmdpi.com Recent research has explored the potential of nicotinic acid derivatives to act as NPC1L1 inhibitors. researchgate.net A study involving the design and synthesis of new nicotinic acid-based compounds found that they had the potential to block the NPC1L1 active site in a manner similar to ezetimibe, as suggested by molecular docking studies. researchgate.net In high-cholesterol diet-fed rat models, some of these derivatives demonstrated an ability to lower serum total cholesterol, triglycerides, and LDL cholesterol, while increasing HDL cholesterol, consistent with a potential anti-hyperlipidemic effect that could be mediated, at least in part, through NPC1L1 inhibition. researchgate.net

Assessment of Anti-Microbial Activity

Nicotinic acid, also known as vitamin B3, does not have proven antibacterial effects on its own. However, it can enhance the ability of immune cells to combat bacteria like Staphylococcus aureus by increasing the number of neutrophils. nih.gov Various derivatives of nicotinic acid have been synthesized and evaluated for their direct antimicrobial properties. nih.govresearchgate.net

Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus epidermidis, Methicillin-Resistant Staphylococcus aureus)

Several novel nicotinic acid derivatives have demonstrated promising activity against Gram-positive bacteria. nih.govnih.gov In one study, a series of twelve acylhydrazones derived from nicotinic acid were synthesized and screened for their antimicrobial activity. nih.gov Two of these compounds showed significant efficacy against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.62 µg/mL. nih.gov

One of the acylhydrazone compounds was particularly effective against Staphylococcus epidermidis ATCC 12228, exhibiting a MIC of 1.95 µg/mL. nih.gov Another compound from this series displayed activity against a methicillin-resistant Staphylococcus aureus (MRSA) strain (ATCC 43300) with a MIC of 7.81 µg/mL. nih.gov

Further modification of these acylhydrazones into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives also yielded compounds with notable antibacterial activity. One such derivative, featuring a 5-nitrofuran substituent, was active against all tested bacterial strains. Its most significant activity was observed against Gram-positive bacteria, including Bacillus subtilis ATCC 6633 and Staphylococcus aureus ATCC 6538, with a MIC of 7.81 µg/mL. nih.gov This same compound also inhibited the MRSA strain (ATCC 43300) with a MIC of 15.62 µg/mL. nih.gov

| Compound Type | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Acylhydrazone Derivative | Staphylococcus epidermidis ATCC 12228 | 1.95 |

| Acylhydrazone Derivative | Staphylococcus aureus (MRSA) ATCC 43300 | 7.81 |

| 1,3,4-Oxadiazoline Derivative | Bacillus subtilis ATCC 6633 | 7.81 |

| Staphylococcus aureus ATCC 6538 | 7.81 | |

| 1,3,4-Oxadiazoline Derivative | Staphylococcus aureus (MRSA) ATCC 43300 | 15.62 |

Broad-Spectrum Antimicrobial Evaluations

The antimicrobial potential of nicotinic acid derivatives extends beyond just Gram-positive bacteria. Acylhydrazones and 1,3,4-oxadiazole (B1194373) derivatives are recognized as important groups of compounds that can serve as a foundation for developing new antibacterial and antifungal agents. nih.gov Research has shown that various synthesized derivatives of nicotinic acid exhibit a wide spectrum of biological activity, including antibacterial, antifungal, and antitubercular properties. nih.gov

For instance, a series of newly synthesized acylhydrazones demonstrated significant activity against Gram-positive bacteria and, to a lesser extent, against fungi from the genus Candida. nih.gov However, their activity against Gram-negative bacterial strains was found to be the least potent. nih.gov Another study involving nicotinamides synthesized from nicotinic acid and thiocarbohydrazones showed varied antimicrobial activity against a panel of pathogens including Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans. nih.gov In this study, P. aeruginosa was the most susceptible, while C. albicans was the least. nih.gov

Furthermore, some nicotinic acid derivatives are known to be highly specific antibacterial agents, exclusively active against Mycobacterium, and are used in the treatment of tuberculosis infections. drugs.com The antimicrobial activity of nicotinic acid analogues against a variety of pathogens, including resistant strains, makes this class of compounds a promising starting point for the development of new treatments for multi-drug resistant bacteria. researchgate.net

Studies on Anti-Cancer Potential

Nicotinic acid and its derivatives have gained considerable attention in the field of oncology due to their potential as anticancer agents. nih.gov As nitrogen-containing heterocyclic compounds, they are remarkable targets for anticancer research and drug discovery. nih.gov

Cytotoxicity and Anti-Proliferative Effects in Cancer Cell Lines

Numerous studies have reported the cytotoxic effects of novel nicotinic acid derivatives against various human cancer cell lines. nih.govresearchgate.net For example, a study focused on nicotinic acid-based cytotoxic agents identified two compounds, 5b and 5c, that were investigated against HCT-15 (colon cancer), PC-3 (prostate cancer), and CF-295 cancer cell lines. nih.gov Compound 5c, in particular, showed higher cytotoxic potential against HCT-15 and PC-3 tumor cell lines when compared to the standard drug doxorubicin. nih.gov

Another study synthesized a series of diamides derivatives containing a nicotinamide (B372718) unit and evaluated their cytotoxic activities. researchgate.net Compounds 4d, 4h, and 4i from this series exhibited good to moderate cytotoxic effects on lung cancer cell lines (NCI-H460, A549, and NCI-H1975). researchgate.net Compound 4d showed highly potent inhibitory activity against the NCI-H460 cell line with an IC50 value of 4.07 ± 1.30 µg/mL. researchgate.net

In a separate investigation, the cytotoxic effects of nicotinamide and nilotinib (B1678881) were studied on the K562 myeloid cell line. unisza.edu.my The results indicated that both compounds were able to inhibit the proliferation of the K562 cell line, with nicotinamide showing an IC50 value of 0.03433 M. unisza.edu.my

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| Compound 5c | VEGFR-2 Inhibition | 0.068 µM |

| Compound 4d | NCI-H460 (Lung Cancer) | 4.07 ± 1.30 µg/mL |

| Nicotinamide | K562 (Myeloid Leukemia) | 0.03433 M |

Exploration of Cellular Targets and Pathways in Oncogenesis

Research into the anticancer mechanisms of nicotinic acid derivatives has identified several cellular targets and pathways. One study designed nicotinic acid-based compounds to selectively inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov The most active compound, 5c, demonstrated promising VEGFR-2 inhibition with an IC50 of 0.068 μM and induced apoptosis, as evidenced by a significant increase in caspase-3 levels. nih.gov

Nicotinic acetylcholine (B1216132) receptors (nAChRs) have also been identified as key molecules in carcinogenesis. aacrjournals.org Nicotine, a well-known nicotinic acid derivative, can promote tumor growth and metastasis by activating nAChRs, which in turn triggers signaling cascades such as the MAPK/ERK and PI3K/AKT pathways. aacrjournals.orgwikipedia.org These pathways are involved in various cellular processes including proliferation, angiogenesis, and evasion of apoptosis. aacrjournals.orgwikipedia.org The overexpression of specific nAChR subtypes, such as α7-nAChR in lung cancer, presents a potential target for novel cancer therapies. aacrjournals.org Furthermore, nicotinamide, a form of vitamin B3, is known to be an inhibitor of sirtuin 1 (SIRT1) and poly ADP-ribose polymerase 1 (PARP1), enzymes that play roles in cellular metabolism and DNA repair, suggesting another mechanism through which nicotinic acid derivatives may exert their anticancer effects. mdpi.com

Other Reported Biological Activities of Related Nicotinic Acid Derivatives

Beyond their antimicrobial and anticancer properties, nicotinic acid and its derivatives exhibit a range of other pharmacological effects. Pharmacological doses of nicotinic acid are known to significantly alter plasma lipid and lipoprotein levels, most notably by increasing high-density lipoprotein (HDL) cholesterol. nih.gov This has led to its use in the management of dyslipidemia to reduce the risk of cardiovascular diseases. nih.govpharmaoffer.com

Nicotinic acid derivatives also possess vasodilatory properties, which can improve blood flow and are beneficial in treating peripheral vascular diseases. pharmaoffer.com Additionally, various derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. chemistryjournal.net Other reported biological activities include antioxidant effects and potential applications in treating conditions like pneumonia, kidney diseases, and even Alzheimer's disease. chemistryjournal.net

Antioxidant Properties and Reactive Oxygen Species Scavenging

Nicotinic acid and its derivatives, such as nicotinamide, have demonstrated significant antioxidant properties by inhibiting oxidative damage induced by reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules, including superoxide (B77818) anions (O₂⁻), hydroxyl radicals (·OH), and hydrogen peroxide (H₂O₂), that can cause cellular damage by oxidizing proteins, lipids, and nucleic acids, leading to inflammation and various diseases. nih.gov

In studies on rat brain mitochondria, nicotinamide showed considerable inhibition of oxidative damage caused by ROS, protecting against both protein oxidation and lipid peroxidation at millimolar concentrations. nih.gov The protective effects of nicotinamide at biologically relevant concentrations were found to be more pronounced than those of endogenous antioxidants like ascorbic acid and alpha-tocopherol. nih.gov This suggests that compounds containing a nicotinic acid moiety may act as potent antioxidants, capable of protecting cellular membranes from oxidative stress. nih.gov

The general mechanism of ROS scavenging often involves the donation of a hydrogen atom to neutralize free radicals, converting them into more stable products and terminating the free radical chain reaction. nih.govresearchgate.net Phenolic compounds, which are structurally related to the phenyl-carboxymethyl portion of this compound, are well-known for their antioxidant activities due to their ability to donate electrons. researchgate.net

Table 1: Overview of ROS Scavenging Activity of Related Compounds

| Compound Class | Type of Activity | Mechanism of Action | Reference |

|---|---|---|---|

| Nicotinamide (Vitamin B3) | Antioxidant | Inhibition of protein oxidation and lipid peroxidation | nih.gov |

| Phenolic Compounds | Antioxidant | Donation of electrons to free radicals | researchgate.net |

| Curcumin | ROS Scavenging | Donation of a hydrogen atom from phenolic OH group or CH2 group | nih.gov |

Superoxide Dismutase (SOD) Mimetic Activity

Superoxide dismutase (SOD) is a crucial enzyme that catalyzes the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide, playing a primary role in the defense against oxidative stress. nih.govwikipedia.org Synthetic compounds that mimic this enzymatic activity are known as SOD mimetics and are of therapeutic interest due to their smaller size, longer half-life, and high stability. wikipedia.org

Research has shown that novel mixed ligand complexes of copper with nicotinic acid and other carboxylic acids exhibit SOD mimetic activity. nih.govnih.gov For instance, a copper complex of nicotinic-phthalic acids was identified as a potent SOD mimetic with an IC₅₀ value of 34.42 µM. nih.govnih.gov The SOD mimetic activities of these copper complexes are correlated with their electron affinity, and theoretical calculations have shown that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are good predictors of their activity. nih.govnih.gov Specifically, the complex with the highest SOD activity was found to have the lowest HOMO energy. nih.govnih.gov These findings highlight the potential for developing metal complexes of nicotinic acid derivatives as therapeutic agents that can mitigate oxidative stress by mimicking SOD activity. nih.gov

Table 2: SOD Mimetic Activity of Copper-Nicotinic Acid Complexes

| Complex | IC₅₀ (µM) for SOD-like activity |

|---|---|

| Copper complex of nicotinic-phthalic acids | 34.42 |

| Other tested copper-nicotinic acid complexes | 34.42 - 47.49 |

Data sourced from a study on novel mixed ligand complexes of copper with nicotinic and other select carboxylic acids. nih.gov

Modulation of Alpha-Synuclein Fibril Formation (for related phenolic acids)

The aggregation of the α-synuclein protein is a key event in the pathology of several neurodegenerative disorders, including Parkinson's disease. nih.govcornell.edu Consequently, identifying compounds that can inhibit or reverse this aggregation process is a major focus of research. nih.govcornell.edu Numerous studies have indicated that phenolic compounds, which share structural similarities with the phenyl-carboxy-methyl group of this compound, are potent inhibitors of α-synuclein aggregation. nih.govcornell.edunih.gov

One such phenolic acid, gallic acid, has been shown to inhibit the formation of α-synuclein fibrils in a concentration-dependent manner. nih.govresearchgate.net In vitro studies demonstrated that gallic acid could completely inhibit fibril formation over a six-day incubation period at a 4:1 molar ratio to α-synuclein. nih.govresearchgate.net Furthermore, gallic acid was found to not only prevent fibrillation but also to disaggregate preformed α-synuclein amyloid fibrils. cornell.eduresearchgate.net The mechanism of action is thought to involve the binding of gallic acid to soluble, non-toxic oligomers, stabilizing their structure and preventing their conversion into toxic fibrils. cornell.eduresearchgate.net The inhibitory effect of phenolic acids on α-synuclein fibrillation is related to the number and position of hydroxyl groups on the phenyl ring. cornell.edu

Table 3: Effect of Gallic Acid on α-Synuclein Fibrillation

| Molar Ratio (Gallic Acid: α-synuclein) | Effect on Fibril Formation | Reference |

|---|---|---|

| 4:1 | Complete inhibition | nih.govresearchgate.net |

| 2:1 | Concentration-dependent inhibition | nih.govresearchgate.net |

| 1:1 | Concentration-dependent inhibition | nih.govresearchgate.net |

Based on Thioflavin S fluorescence assays after 6 days of incubation. nih.govresearchgate.net

Molecular Mechanisms of Action and Target Identification

Elucidation of Specific Protein-Ligand Interactions

Detailed crystallographic or high-resolution binding studies specifically for 6-(4-Carboxy-3-methylphenyl)nicotinic acid are not widely available in the current scientific literature. However, the foundational structure, nicotinic acid (a pyridine-3-carboxylic acid), is known to interact with various proteins. The binding of such compounds is often dictated by the pyridine (B92270) ring and the carboxylic acid group, which can form hydrogen bonds and electrostatic interactions with amino acid residues within a protein's binding pocket. The substituted phenyl group in this compound introduces a significant structural motif that would likely influence its binding affinity and selectivity for various protein targets compared to simpler nicotinic acid derivatives.

Investigation of Enzyme Inhibition and Activation Profiles

The enzymatic modulation by nicotinic acid and its derivatives is a key area of their therapeutic action.

Direct or Indirect Modulation of NPC1L1 Activity

The Niemann-Pick C1-Like 1 (NPC1L1) protein is a critical transporter for intestinal cholesterol absorption. While direct evidence of this compound modulating NPC1L1 is not documented, other compounds with different core structures have been shown to inhibit NPC1L1, thereby reducing cholesterol uptake. Given the structural similarities of nicotinic acid derivatives to other lipid-modulating agents, investigating the potential for direct or indirect effects on NPC1L1 function is a plausible area for future research.

Binding and Inhibition of Cyclooxygenase (COX) Isozymes

Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are key enzymes in the inflammatory pathway. Certain pyridine-containing compounds have been investigated for their COX inhibitory activity. The anti-inflammatory properties of some nicotinic acid derivatives may be partially attributed to their ability to inhibit these enzymes. The specific substitution pattern of this compound could confer selectivity towards either COX-1 or COX-2, a critical factor in determining its potential therapeutic and side-effect profile. Structure-activity relationship studies on related compounds have shown that the nature and position of substituents on the pyridine and phenyl rings are crucial for potent and selective COX-2 inhibition.

Exploration of Other Potential Molecular Targets Relevant to Pyridine Carboxylic Acids

The pyridine carboxylic acid scaffold is present in a variety of biologically active molecules, suggesting that this compound could interact with multiple targets.

P2Y12: The P2Y12 receptor is a crucial element in platelet aggregation. Several antagonists of this receptor, which are used as antiplatelet agents, feature a pyridine core. This raises the possibility that this compound could exhibit activity at this receptor.

AMPK: AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Nicotinic acid and its derivatives have been shown to activate AMPK, which can contribute to their beneficial effects on lipid metabolism.

Nampt: Nicotinamide (B372718) phosphoribosyltransferase (Nampt) is a key enzyme in the NAD+ salvage pathway. Inhibition of Nampt is being explored as a potential anti-cancer strategy. The structural resemblance of this compound to nicotinamide suggests it could potentially interact with this enzyme.

Analysis of Pathways Affected by Compound Intervention

Given the potential targets discussed, intervention with this compound could theoretically impact several key signaling and metabolic pathways. Activation of AMPK, for instance, would be expected to stimulate fatty acid oxidation and glucose uptake while inhibiting cholesterol and fatty acid synthesis. Inhibition of COX enzymes would lead to a reduction in prostaglandin (B15479496) synthesis, thereby modulating inflammatory responses. Any interaction with the P2Y12 receptor would directly affect platelet activation and aggregation pathways. Furthermore, modulation of Nampt could influence cellular NAD+ levels, impacting a wide range of cellular processes including metabolism, DNA repair, and cell survival.

Mechanistic Studies through Cellular and Biochemical Assays

To validate the hypothesized molecular mechanisms, a variety of cellular and biochemical assays would be necessary.

Table 1: Proposed Assays for Mechanistic Elucidation

| Assay Type | Purpose | Potential Findings |

|---|---|---|

| Enzyme Inhibition Assays | To determine the inhibitory potency (IC50) against COX-1 and COX-2. | Quantify the degree and selectivity of COX inhibition. |

| Receptor Binding Assays | To assess the affinity for the P2Y12 receptor. | Determine if the compound is a potential P2Y12 ligand. |

| Western Blot Analysis | To measure the phosphorylation status of AMPK and its downstream targets (e.g., ACC). | Confirm the activation of the AMPK pathway in response to compound treatment. |

| NAD+ Quantification Assays | To measure intracellular NAD+ levels in cells treated with the compound. | Investigate potential effects on Nampt activity and NAD+ metabolism. |

| Cholesterol Uptake Assays | To evaluate the effect on cellular cholesterol absorption in intestinal cell lines. | Assess any direct or indirect modulation of NPC1L1 function. |

These assays would provide the foundational data required to build a comprehensive understanding of the molecular pharmacology of this compound.

Computational Chemistry and Molecular Modeling Studies

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening and virtual ligand design represent the initial stages of computational drug discovery, where large libraries of chemical compounds are computationally evaluated for their potential to bind to a specific biological target. This process helps to identify promising "hit" compounds and prioritize them for further experimental testing, thereby saving significant time and resources.

The design of molecules like 6-(4-Carboxy-3-methylphenyl)nicotinic acid often involves scaffold-based design. The nicotinic acid core is a well-known scaffold present in various biologically active molecules, including the B vitamin niacin. nih.govnih.gov Virtual libraries can be generated by computationally decorating this core scaffold with a diverse range of chemical substituents. These virtual compounds are then screened against the three-dimensional structure of a target protein using high-throughput docking algorithms. The goal is to identify novel derivatives with improved binding affinity, selectivity, and drug-like properties. Methodologies such as density functional theory (DFT) can be integrated into the screening process to further refine the selection by investigating the steric and thermodynamic properties of potential ligands, facilitating an accelerated and more accurate screening process. rsc.org

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. It is instrumental in understanding the structural basis of ligand-protein interactions and predicting the binding affinity.

While specific docking studies for this compound against Niemann-Pick C1-Like 1 (NPC1L1) and Cyclooxygenase-2 (COX-2) are not extensively detailed in publicly available literature, the interactions can be hypothesized based on studies of similar compounds and the known architecture of the protein binding sites.

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. nih.govnih.gov It is the target of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Docking studies with various inhibitors reveal a primary binding channel. For a molecule like this compound, it is predicted that one or both of its carboxylic acid groups would anchor within the active site by forming strong hydrogen bonds with key polar residues. The biphenyl-like structure would likely occupy the long, hydrophobic channel of the active site. The binding affinities of various ligands for COX-2, determined through docking, often fall within the -9 to -12 kcal/mol range, indicating strong binding potential. nih.govresearchgate.net

Niemann-Pick C1-Like 1 (NPC1L1): NPC1L1 is a transmembrane protein crucial for intestinal cholesterol absorption and is the molecular target of the cholesterol-lowering drug ezetimibe (B1671841). nih.govnih.gov The binding of ligands to NPC1L1 is thought to occur at the N-terminal domain, which is also responsible for binding cholesterol. nih.gov The binding affinity of ezetimibe's active glucuronidated form for human NPC1L1 has a KD value of 220 nM. nih.gov A potential ligand like this compound, while structurally distinct from ezetimibe, could potentially interact with the sterol-sensing domain or other regions of the protein, interfering with the conformational changes necessary for cholesterol transport. nih.govresearchgate.net

| Compound Type | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Piper longum Compounds | COX-2 | -9.4 to -10.0 nih.gov |

| p-Nitrophenyl Hydrazones | COX-2 | -10.3 to -11.9 researchgate.net |

| Vanillin Derivative | COX-2 | -8.18 fip.org |

The specificity of ligand binding is determined by a network of interactions with specific amino acid residues in the protein's active site.

COX-2: The active site of COX-2 features a long hydrophobic channel. A critical residue at the entrance of this channel is Arginine-120 (Arg-120), which typically forms an ionic bond or strong hydrogen bonds with the carboxylate groups of acidic NSAIDs. nih.gov Another key residue, Tyrosine-355 (Tyr-355), also contributes to ligand binding at the constriction site. nih.gov Serine-530 (Ser-530) is famous for being the site of irreversible acetylation by aspirin. A key difference between COX-1 and COX-2 is the substitution of isoleucine in COX-1 with a smaller valine (Val-523) in COX-2, which opens up a hydrophobic side pocket, allowing for the design of COX-2 selective inhibitors. nih.gov The phenyl rings of this compound would be expected to form hydrophobic and π-stacking interactions with residues lining this channel.

NPC1L1: The structural understanding of ligand binding to NPC1L1 is still evolving. Studies have identified a cholesterol recognition amino acid consensus (CRAC) motif within the sterol-sensing domain. nih.gov Specific residues such as Leucine-649 (L649) and Tyrosine-654 (Y654) have been shown to be critical for cholesterol binding, with the phenyl ring of Tyr654 forming a CH-π interaction with the cholesterol molecule. nih.gov Mutation of these residues severely impairs cholesterol uptake. nih.gov It is plausible that an inhibitor could interact with these or nearby residues to disrupt the protein's function.

| Target Protein | Key Residue | Typical Interaction Type |

|---|---|---|

| COX-2 | Arg-120 | Hydrogen Bonding / Ionic Interaction with carboxylates nih.gov |

| Tyr-355 | Hydrogen Bonding nih.gov | |

| Ser-530 | Hydrogen Bonding, Covalent Modification nih.gov | |

| Val-523 | Hydrophobic Interaction (defines side pocket) nih.gov | |

| NPC1L1 | L649 | Hydrophobic Interaction with sterols nih.gov |

| Y654 | CH-π Stacking with sterols nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of a molecule's intrinsic electronic properties, which govern its structure, stability, reactivity, and spectroscopic signatures.

These studies involve:

Geometry Optimization: Calculating the lowest energy, most stable three-dimensional conformation of the molecule. For 6-methylnicotinic acid, the optimized skeleton is found to be non-planar. jocpr.com

Molecular Electrostatic Potential (MESP): Mapping the electrostatic potential onto the electron density surface. This reveals electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For 6-methylnicotinic acid, electron-rich zones are found around the oxygen and nitrogen atoms, while hydrogen atoms are electron-poor. jocpr.com

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

| Property | Calculated Value |

|---|---|

| Mean Polarizability (‹α›) | 95.953 a.u. jocpr.com |

| Total Hyperpolarizability (β) | 209.682 a.u. jocpr.com |

DFT calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of a molecule. researchgate.netchemrxiv.org By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. jocpr.com These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound and provide a detailed assignment of the observed vibrational bands. For 6-methylnicotinic acid, a good agreement between the calculated and experimental vibrational modes has been observed, validating the computational model. jocpr.com This approach allows for the confident assignment of complex spectral features to specific molecular motions, such as the stretching and bending of C=O, O-H, C-N, and C-H bonds.

| Vibrational Mode | Expected Range (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3390 ± 60 | 3447 researchgate.net |

| C-H Stretch (Aromatic) | 3100-3000 | 3116, 3093 researchgate.net |

| C=O Stretch | 1715-1600 | 1667 researchgate.net |

Molecular Dynamics Simulations to Characterize Ligand-Target Complex Stability and Dynamics

Molecular dynamics (MD) simulations offer a dynamic perspective of the interactions between a ligand, such as this compound, and its biological target, typically a protein. By simulating the movements of atoms over time, MD can reveal the stability of the ligand-protein complex, the nature of the binding interactions, and the conformational changes that occur upon binding.

While specific MD simulation data for this compound is not publicly available, the methodology can be understood from studies on structurally related compounds, such as biphenyl (B1667301) acetic acid derivatives. asianpubs.org In a typical MD simulation study, the ligand is first docked into the binding site of the target protein to obtain an initial binding pose. This complex is then solvated in a water box with appropriate ions to mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes, followed by a period of heating and equilibration. Finally, a production run is performed for a duration sufficient to observe the stability of the complex, often on the scale of nanoseconds to microseconds.

Analysis of the MD trajectory provides valuable metrics to assess the stability of the ligand-target complex. Key parameters that are typically analyzed include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound in the binding pocket. For instance, in simulations of protein-ligand complexes, a sudden increase in RMSD might indicate a significant conformational change or even the ligand starting to dissociate from the binding site. physchemres.org

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different regions of the protein. Residues in the binding site that interact with the ligand are expected to show reduced fluctuations compared to more flexible loop regions. Significant fluctuations in residues critical for binding could indicate an unstable interaction. physchemres.org

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are crucial for binding affinity and specificity. MD simulations allow for the detailed tracking of these interactions over time. For a molecule like this compound, the carboxylic acid and nicotinic acid moieties would be key regions for forming stable hydrogen bonds.

Binding Free Energy Calculations: Methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy of the ligand-protein complex from the MD trajectory, providing a quantitative measure of binding affinity.

The insights gained from MD simulations can guide the optimization of the lead compound. For example, if a particular interaction is found to be transient, modifications to the ligand structure can be proposed to enhance that interaction and improve binding stability and affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive QSAR model, it is possible to estimate the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

For a series of analogs of this compound, a QSAR study would involve the following steps:

Data Set Collection: A dataset of compounds with known biological activity (e.g., IC50 or Ki values) against a specific target is required. This would include the parent compound and its derivatives with variations in substituents on the phenyl and pyridine (B92270) rings.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological or 3D properties (e.g., molecular shape, surface area).

Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) or random forest (RF), a mathematical equation is derived that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation (q²), ensure the robustness of the model. External validation, using a separate test set of compounds not used in model development, provides a true measure of its predictive ability. A study on pyrazole (B372694) pyridine carboxylic acid derivatives successfully employed a 4D-QSAR approach, yielding a model with high predictive accuracy (R² training = 0.889, q² = 0.839). nih.gov

A well-validated QSAR model can be instrumental in the predictive design of new analogs of this compound. The model can identify which molecular properties are most influential for activity. For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule or introducing a hydrogen bond donor at a specific position is likely to enhance biological activity. This information allows medicinal chemists to design and synthesize new derivatives with a higher probability of success, thereby accelerating the drug discovery process.

The table below illustrates a hypothetical set of descriptors and their contribution to a QSAR model for a series of nicotinic acid derivatives.

| Descriptor | Description | Coefficient | Importance |

| LogP | Lipophilicity | +0.5 | High |

| TPSA | Topological Polar Surface Area | -0.2 | Medium |

| HBD | Number of Hydrogen Bond Donors | +0.8 | High |

| MW | Molecular Weight | -0.1 | Low |

| Aromatic Rings | Number of Aromatic Rings | +0.3 | Medium |

This hypothetical model suggests that increasing lipophilicity and the number of hydrogen bond donors, while potentially reducing the polar surface area, could lead to more potent compounds.

Structure Activity Relationship Sar Analysis

Systematic Chemical Modifications of the 6-(4-Carboxy-3-methylphenyl)nicotinic acid Scaffold

Systematic modifications of the this compound scaffold involve alterations at three primary locations: the phenyl ring, the nicotinic acid moiety, and the linkage between these two core structures. Research into related 6-aryl-nicotinic acid derivatives has provided insights into how these changes can modulate biological activity.

Modifications on the Phenyl Ring: Substituents on the phenyl ring, such as the methyl and carboxy groups, can be varied in terms of their nature, position, and number. For instance, the methyl group could be replaced with other alkyl groups of varying sizes, halogens, or electron-donating or electron-withdrawing groups to probe the steric and electronic requirements for activity. Similarly, the position of the carboxy group can be shifted, or it can be replaced with other acidic functional groups like tetrazole or converted to esters or amides.

Modifications of the Nicotinic Acid Moiety: The carboxylic acid group on the nicotinic acid ring is a key feature for modification. It can be esterified, converted into amides, or replaced with other functional groups to explore its role in receptor binding or enzyme inhibition. The pyridine (B92270) nitrogen of the nicotinic acid ring can also be a target for modification, such as through N-oxidation or quaternization, which can alter the compound's electronic properties and potential for hydrogen bonding.

Linkage Modifications: While the direct phenyl-pyridine linkage is common, introducing spacers like methylene, carbonyl, or heteroatoms between the two rings can alter the molecule's conformation and flexibility, which in turn can significantly impact its interaction with biological targets.

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the this compound scaffold are crucial determinants of its biological potency and selectivity.

The substituents on the phenyl ring play a pivotal role in defining the pharmacological profile of 6-aryl-nicotinic acid derivatives. Studies on related compounds have shown that both the electronic nature and the steric bulk of these substituents can significantly influence activity.

For antitubercular activity in a series of 6-aryl-2-methylnicotinohydrazides, it was found that the presence of lipophilic, electron-withdrawing groups at the para-position of the phenyl ring tended to improve activity. mdpi.com For instance, derivatives with halogen substitutions on the phenyl ring have shown potent antimicrobial and antitubercular activities. jst.go.jpresearchgate.net Specifically, a 2,6-dichlorobenzylidene derivative of a 6-phenylnicotinohydrazide was identified as a potent broad-spectrum antimicrobial agent. jst.go.jp

The presence of a carboxylic acid group on the phenyl ring, as seen in the target compound, can significantly impact properties like solubility and the potential for specific ionic interactions with biological targets. The relative position of the methyl and carboxy groups is also critical. The 3-methyl and 4-carboxy substitution pattern in the target compound provides a specific electronic and steric profile that will dictate its binding orientation and affinity for its biological target.

Table 1: General SAR Trends for Phenyl Ring Substitutions in 6-Aryl-Nicotinic Acid Derivatives

| Substituent Modification | General Impact on Activity (Target Dependent) | Reference |

| Electron-withdrawing groups (e.g., halogens) | Often enhances antimicrobial/antitubercular activity | mdpi.comjst.go.jp |

| Lipophilic groups | Can improve cell permeability and activity | mdpi.com |

| Carboxylic acid group | Increases polarity and potential for ionic interactions | |

| Positional Isomerism | Alters steric and electronic interactions with target |

The nicotinic acid moiety is a key pharmacophoric element. The carboxylic acid at the 3-position of the pyridine ring is often crucial for activity, potentially acting as a hydrogen bond donor or acceptor, or engaging in ionic interactions.

Modifications of the nicotinic acid can lead to significant changes in biological activity. For example, the synthesis of nicotinic acid hydrazides and their subsequent conversion to hydrazones has been a successful strategy in developing potent antiproliferative and antimicrobial agents. researchgate.netnih.gov These modifications fundamentally alter the electronic and steric properties of this part of the molecule, leading to new interactions with biological targets.

Table 2: Impact of Nicotinic Acid Moiety Modifications on Biological Activity

| Modification | Effect on Activity (Example) | Reference |

| Carboxylic Acid to Amide/Nitrile | Decreased vasorelaxant and antioxidant activity | mdpi.comnih.gov |

| Carboxylic Acid to Hydrazide/Hydrazone | Generation of potent antiproliferative and antimicrobial agents | researchgate.netnih.gov |

Stereochemical Considerations in Activity Profiles (if applicable for analogues)

Rational Design Principles Derived from SAR Data

The collective SAR data from related 6-aryl-nicotinic acid derivatives allows for the formulation of rational design principles for new, potentially more potent and selective analogues.

Phenyl Ring Substitution: To enhance potency for certain targets like microbial enzymes, the introduction of multiple electron-withdrawing and lipophilic substituents on the phenyl ring appears to be a promising strategy. The precise positioning of these groups to maximize interaction with the target's binding site is crucial.

Nicotinic Acid Moiety Bioisosteric Replacement: The carboxylic acid of the nicotinic acid is a key interaction point. Its replacement with other acidic bioisosteres, such as tetrazole, could maintain or improve activity while potentially altering pharmacokinetic properties.

Scaffold Hopping and Hybridization: Combining the 6-aryl-nicotinic acid scaffold with other known pharmacophores through molecular hybridization can lead to novel compounds with improved or dual activities. For example, creating hydrazones from the nicotinic acid hydrazide has proven to be a successful approach. mdpi.comresearchgate.net

These principles, derived from existing SAR, provide a roadmap for the future design of analogues of this compound with tailored biological profiles.

Comparative SAR with Other Nicotinic Acid Analogues and Related Chemical Classes

The SAR of this compound can be contextualized by comparing it with other classes of nicotinic acid derivatives. For example, 2-substituted aryl derivatives of nicotinic acid have been explored as analgesic and anti-inflammatory agents. chemistryjournal.net In these series, compounds with a 2-bromophenyl substituent showed significant activity. This highlights that the position of the aryl group on the nicotinic acid ring (position 6 vs. position 2) dramatically influences the therapeutic application.

Furthermore, nicotinic acid itself is a well-known lipid-lowering agent. Its derivatives are often designed to improve its therapeutic index or to target other biological systems. The introduction of the bulky 6-(4-carboxy-3-methylphenyl) substituent fundamentally changes the molecule's size, shape, and electronic properties compared to nicotinic acid, leading to a different pharmacological profile. Understanding these differences is key to appreciating the unique potential of the 6-aryl-nicotinic acid scaffold.

Future Research Directions and Therapeutic Implications

Identification of Novel Biological Targets and Therapeutic Areas

While the specific biological targets of 6-(4-Carboxy-3-methylphenyl)nicotinic acid have yet to be fully elucidated, its structural similarity to other biaryl nicotinic acid derivatives provides a logical starting point for investigation. A key area of interest is its potential as an agonist for the high-affinity niacin receptor, GPR109A (also known as HCA2). nih.gov Biaryl anthranilides, which share structural similarities with the target compound, have been identified as potent and selective full agonists of this receptor. nih.gov Activation of GPR109A is known to mediate the anti-lipolytic effects of niacin, suggesting a potential therapeutic role in dyslipidemia. nih.govnih.gov

Beyond lipid metabolism, nicotinic acid and its derivatives have demonstrated a range of pharmacological activities, including anti-inflammatory and analgesic effects. semanticscholar.orgjst.go.jpnih.gov Therefore, future research should explore the activity of this compound in models of inflammation and pain. A comprehensive screening against a panel of biological targets, including enzymes and receptors involved in these pathways, could reveal novel therapeutic applications.

Table 1: Potential Biological Targets and Therapeutic Areas

| Potential Biological Target | Therapeutic Area | Rationale |

| GPR109A (HCA2) Receptor | Dyslipidemia, Atherosclerosis | Structural similarity to known biaryl agonists of the niacin receptor. nih.gov |

| Cyclooxygenase (COX) Enzymes | Inflammation, Pain | Known anti-inflammatory and analgesic properties of nicotinic acid derivatives. semanticscholar.orgjst.go.jpnih.gov |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Inflammatory Disorders | Nicotinic acid derivatives have been shown to modulate cytokine levels. jst.go.jp |

| Novel, Unidentified Targets | Various Diseases | The unique biaryl structure may confer affinity for previously unassociated targets. |

Development of Advanced Synthetic Routes for Enhanced Yields and Purity

The efficient and scalable synthesis of this compound is crucial for its further investigation and potential development. Current synthetic strategies for biaryl compounds heavily rely on transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method. nih.gov This reaction typically involves the coupling of an aryl halide with an aryl boronic acid or ester in the presence of a palladium catalyst. nih.gov

Future research should focus on optimizing these existing methods and exploring novel, more sustainable synthetic routes. Transition-metal-free synthesis methodologies, such as those involving benzannulation or cascade reactions, offer promising alternatives that can reduce cost and environmental impact. researchgate.netsci-hub.se Furthermore, the development of one-pot procedures and flow chemistry approaches could significantly enhance the efficiency and scalability of the synthesis. frontiersin.org The use of carboxylic acids as direct cross-coupling partners, through decarbonylative coupling, is another innovative strategy that could simplify the synthesis of biaryl compounds. nih.govrsc.org

Table 2: Comparison of Synthetic Methodologies for Biaryl Synthesis

| Synthetic Method | Advantages | Disadvantages |

| Suzuki-Miyaura Cross-Coupling | High yields, good functional group tolerance. nih.gov | Requires pre-functionalized starting materials, potential for metal contamination. |

| Transition-Metal-Free Synthesis | Avoids toxic and expensive metal catalysts, often milder reaction conditions. researchgate.netsci-hub.se | May have limited substrate scope and lower yields compared to catalyzed reactions. |

| Flow Chemistry | Improved reaction control, enhanced safety, potential for automation and scalability. frontiersin.org | Requires specialized equipment, initial optimization can be time-consuming. |

| Decarbonylative Coupling | Utilizes readily available carboxylic acids as starting materials. nih.govrsc.org | May require specific catalysts and conditions to achieve high efficiency. |

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To fully comprehend the biological effects of this compound, a systems-level approach is necessary. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—can provide an unprecedentedly detailed picture of the molecular mechanisms of action. nashbio.comnih.govmdpi.comresearchgate.net This holistic approach can help identify not only the primary biological target but also the downstream signaling pathways and metabolic changes induced by the compound. nih.gov

For instance, transcriptomic analysis can reveal changes in gene expression in response to treatment, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can provide insights into the metabolic pathways affected by the compound. nih.gov By integrating these datasets, researchers can construct comprehensive network models of the drug's activity, leading to a deeper understanding of its therapeutic effects and potential off-target interactions. nih.govresearchgate.net

Design of Next-Generation Analogues with Improved Efficacy and Specificity

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. nih.gov By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogues, it is possible to identify key structural features responsible for its therapeutic effects. For example, the positions and nature of the substituents on both the phenyl and pyridine (B92270) rings can be altered to enhance potency, selectivity, and pharmacokinetic properties.

The carboxylic acid groups, for instance, are known to be important for biomolecular recognition. openmedscience.com Exploring bioisosteric replacements for these groups, such as tetrazoles or other acidic moieties, could lead to analogues with improved oral bioavailability or altered receptor interactions. openmedscience.com Computational modeling and quantitative structure-activity relationship (QSAR) studies can be employed to guide the rational design of these next-generation analogues, accelerating the discovery of compounds with superior therapeutic profiles.

Contribution to the Broader Field of Heterocyclic Compound Research

The study of this compound and its derivatives contributes to the broader field of heterocyclic chemistry, a cornerstone of medicinal chemistry. nih.govsci-hub.se Pyridine carboxylic acids, including nicotinic acid, have given rise to a multitude of approved drugs for a wide range of diseases. nih.gov Research into novel biaryl nicotinic acids expands the chemical space available for drug discovery and provides new insights into the design and synthesis of functional heterocyclic molecules.

The development of new synthetic methodologies and the elucidation of the biological activities of these compounds will not only advance the potential of this specific molecular scaffold but also provide valuable knowledge and tools for the broader scientific community engaged in the discovery of new medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.